REACTION_SMILES
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[C:27]([OH:28])(=[O:29])[CH3:30].[Na+:26].[O-:22][C:23]([OH:24])=[O:25].[OH:6][N+:7]([O-:8])=[O:9].[S:1](=[O:2])(=[O:3])([OH:4])[OH:5].[c:10]1([CH:16]2[CH2:17][CH2:18][NH:19][CH2:20][CH2:21]2)[cH:11][cH:12][cH:13][cH:14][cH:15]1>>[O-:6][N+:7](=[O:9])[c:13]1[cH:12][cH:11][c:10]([CH:16]2[CH2:17][CH2:18][NH:19][CH2:20][CH2:21]2)[cH:15][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(C2CCNCC2)cc1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc(C2CCNCC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |